

Unveiling the Structural Nuances of Sodium 3-Nitrobenzoate: A Technical Guide

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Compound of Interest

Compound Name: Sodium 3-nitrobenzoate

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Abstract

Sodium 3-nitrobenzoate, a key intermediate in the synthesis of various pharmaceuticals and functional materials, possesses a molecular architecture that dictates its reactivity and solid-state properties. This technical guide provides a comprehensive analysis of the crystal structure of **sodium 3-nitrobenzoate**, drawing upon available spectroscopic and theoretical data. While a definitive single-crystal X-ray diffraction study is not readily available in the public domain, this document synthesizes findings from computational modeling and vibrational spectroscopy to offer valuable insights into its structural characteristics. Detailed experimental protocols for crystallographic analysis are also presented to guide future research in this area.

Introduction

The sodium salt of 3-nitrobenzoic acid, known as **sodium 3-nitrobenzoate**, plays a significant role as a building block in organic synthesis. Its utility extends to the agrochemical, pharmaceutical, and dye industries.^[1] The arrangement of atoms in the crystalline state, or its crystal structure, is fundamental to understanding its physical and chemical behavior, including solubility, stability, and bioavailability in pharmaceutical formulations. This guide aims to provide an in-depth overview of the structural aspects of **sodium 3-nitrobenzoate**, leveraging theoretical calculations and spectroscopic studies.

Theoretical and Spectroscopic Structural Analysis

In the absence of a published single-crystal X-ray diffraction structure, computational studies employing Density Functional Theory (DFT) provide a robust model of the molecular geometry of **sodium 3-nitrobenzoate**. These theoretical models, corroborated by experimental vibrational spectroscopy (FT-IR and FT-Raman) and Nuclear Magnetic Resonance (NMR) spectroscopy, offer a detailed picture of bond lengths, bond angles, and the overall molecular conformation.

Molecular Geometry

Theoretical calculations indicate that the benzoate anion in **sodium 3-nitrobenzoate** maintains a largely planar structure. The nitro group and the carboxylate group are key functional moieties that influence the electronic distribution and geometry of the benzene ring.

Table 1: Theoretically Calculated Geometrical Parameters for the 3-Nitrobenzoate Anion

Parameter	Value (B3LYP/6-311++G)
Bond Lengths (Å)	
C-C (aromatic, avg.)	1.39
C-C(O)O	1.52
C-O (carboxylate, avg.)	1.25
C-N	1.48
N-O (nitro, avg.)	1.23
Bond Angles (°) **	
O-C-O (carboxylate)	~125
C-C-N	~119
O-N-O (nitro)	~124

Note: These values are derived from computational studies on alkali metal 3-nitrobenzoates and represent an approximation for the sodium salt. Actual experimental values may vary.

Spectroscopic Characterization

Vibrational and NMR spectroscopy are powerful tools for probing the structural features of molecules.

- **FT-IR and FT-Raman Spectroscopy:** The vibrational spectra of **sodium 3-nitrobenzoate** show characteristic bands corresponding to the nitro group (asymmetric and symmetric stretching), the carboxylate group, and the aromatic ring. The positions of these bands are sensitive to the coordination environment of the sodium ion.
- **^1H and ^{13}C NMR Spectroscopy:** The chemical shifts observed in the NMR spectra of alkali metal 3-nitrobenzoates provide information about the electronic environment of the carbon and hydrogen atoms in the molecule.^[2]

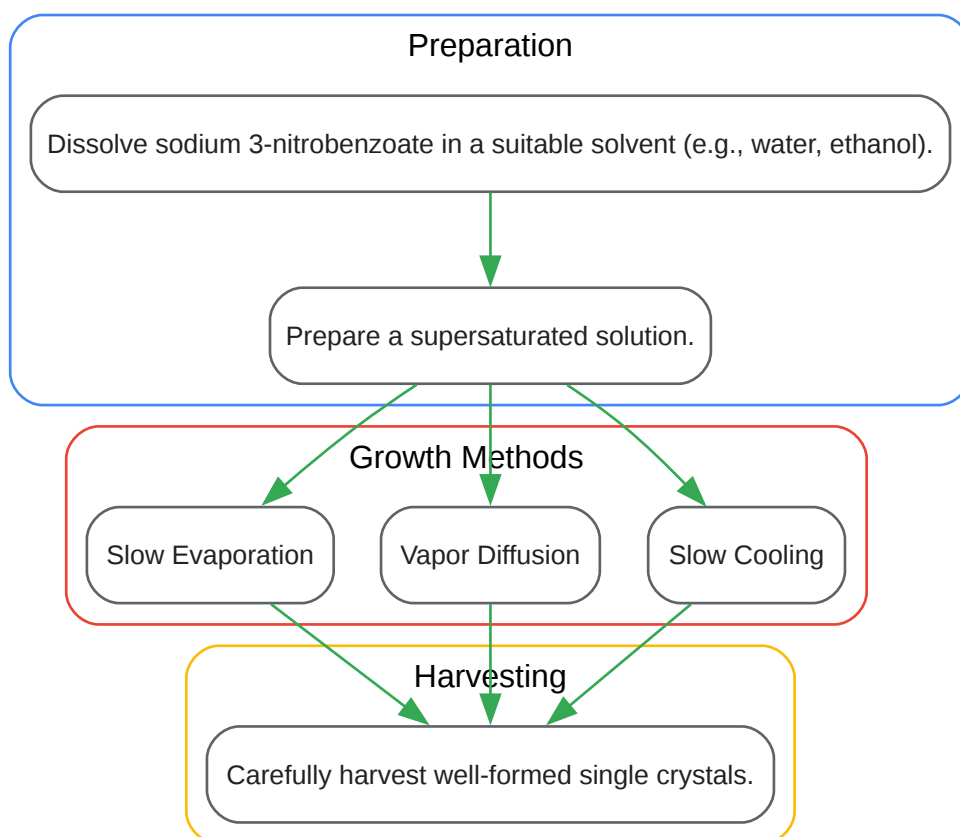
Experimental Protocols for Crystal Structure Determination

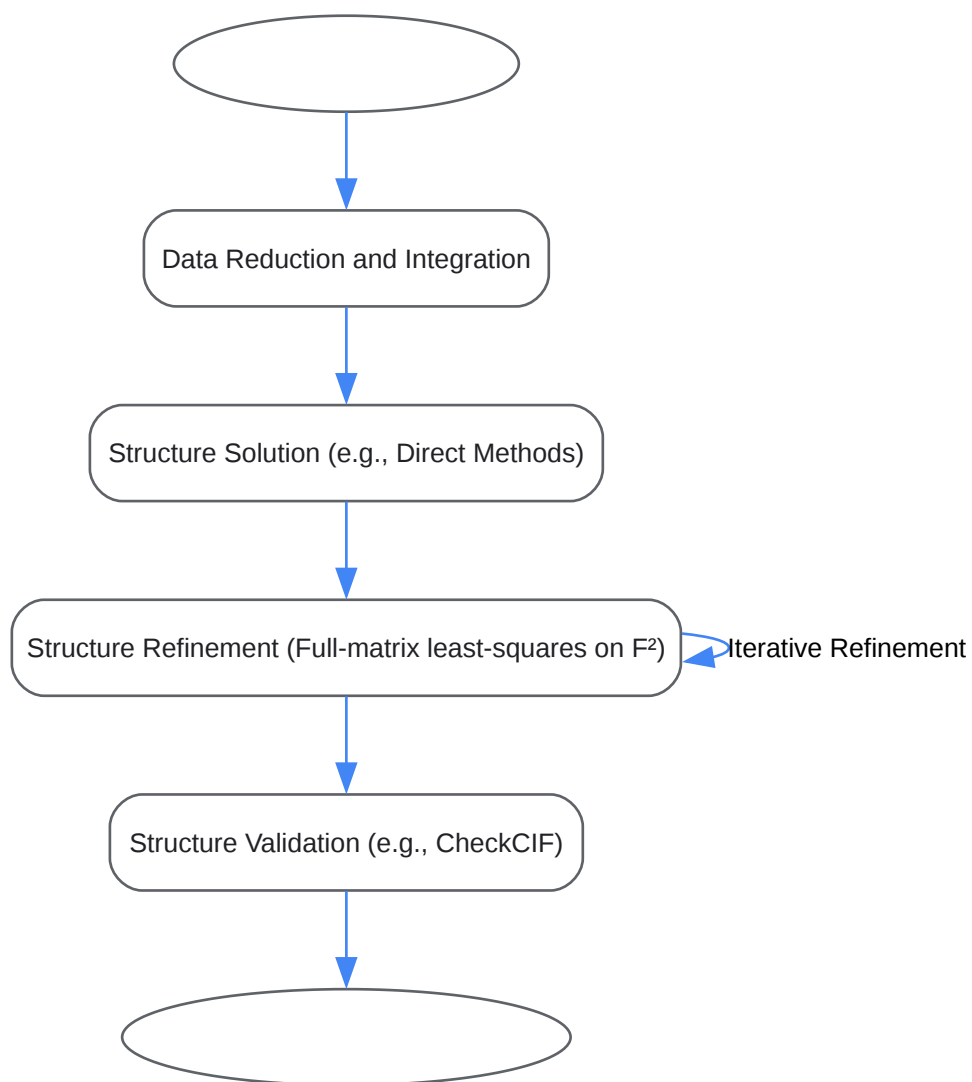
While a published crystal structure for **sodium 3-nitrobenzoate** is elusive, the following section outlines the standard experimental procedures that would be employed for its determination.

Crystal Growth

The initial and often most challenging step is the growth of high-quality single crystals suitable for X-ray diffraction.

Workflow for Crystal Growth:





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References

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- 2. researchgate.net [researchgate.net]

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